

solubility of (5-Fluoropyridin-3-yl)methanol in common organic solvents

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Compound of Interest

Compound Name: (5-Fluoropyridin-3-yl)methanol

Cat. No.: B1218007

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An In-depth Technical Guide on the Solubility of **(5-Fluoropyridin-3-yl)methanol**

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its behavior in both biological and manufacturing settings. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is essential for formulation development, process chemistry, and ensuring bioavailability. **(5-Fluoropyridin-3-yl)methanol**, a fluorinated pyridine derivative, presents a unique solubility profile governed by its aromaticity, the electronegativity of the fluorine atom, and the hydrogen bonding capability of the hydroxymethyl group.

This technical guide provides an in-depth overview of the expected solubility of **(5-Fluoropyridin-3-yl)methanol** in common organic solvents, outlines a detailed experimental protocol for its quantitative determination, and presents the data within a structured framework for practical application in a research and development environment.

Physicochemical Properties and Solubility Prediction

While specific experimental data for the solubility of **(5-Fluoropyridin-3-yl)methanol** is not extensively published, its physicochemical properties allow for a qualitative prediction of its

behavior.

- Structure: The molecule contains a pyridine ring, which is a polar aromatic heterocycle.
- Key Functional Groups:
 - Hydroxymethyl Group (-CH₂OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, which typically enhances solubility in protic solvents like alcohols.
 - Pyridine Nitrogen: The nitrogen atom is a hydrogen bond acceptor, contributing to polarity.
 - Fluorine Atom: The highly electronegative fluorine atom can modulate the electronic properties of the pyridine ring and may participate in weaker interactions, but it generally increases lipophilicity compared to a hydrogen atom.

Based on these features, **(5-Fluoropyridin-3-yl)methanol** is expected to be a polar compound. Its solubility is predicted to be highest in polar protic and polar aprotic solvents and significantly lower in non-polar solvents.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of **(5-Fluoropyridin-3-yl)methanol** based on the behavior of structurally analogous compounds such as pyridine-3-ylmethanol and other fluorinated heterocycles. The quantitative values should be considered estimates, and experimental verification is mandatory for any rigorous application.

Solvent Class	Solvent Name	Predicted Solubility Category	Rationale
Polar Protic	Methanol	Very Soluble	The hydroxyl group of both solute and solvent can engage in strong hydrogen bonding.
Ethanol	Soluble	Similar to methanol, strong hydrogen bonding interactions are expected.	
Water	Moderately Soluble	The presence of the polar hydroxymethyl group and pyridine nitrogen facilitates hydrogen bonding, but the aromatic ring may limit high solubility.	
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Very Soluble	DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar compounds.
N,N-Dimethylformamide (DMF)	Very Soluble	Similar to DMSO, DMF is a highly effective polar aprotic solvent.	
Acetonitrile (ACN)	Soluble	ACN is polar and can dissolve the compound, though perhaps less effectively than DMSO or DMF.	

Acetone	Soluble	The polarity of acetone allows for favorable interactions with the solute.	
Non-Polar / Weakly Polar	Dichloromethane (DCM)	Sparingly Soluble	DCM has limited polarity and is not expected to effectively solvate the polar functional groups of the molecule.
Tetrahydrofuran (THF)	Soluble to Sparingly Soluble	THF is a weakly polar ether; some solubility is expected due to dipole-dipole interactions, but it lacks the hydrogen bonding capability of protic solvents.	
Toluene	Insoluble to Very Sparingly Soluble	As a non-polar aromatic solvent, toluene is unlikely to effectively dissolve a polar molecule like (5-Fluoropyridin-3-yl)methanol.	
Hexanes	Insoluble	Hexanes are highly non-polar and will not effectively solvate the polar functional groups of the compound.	

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

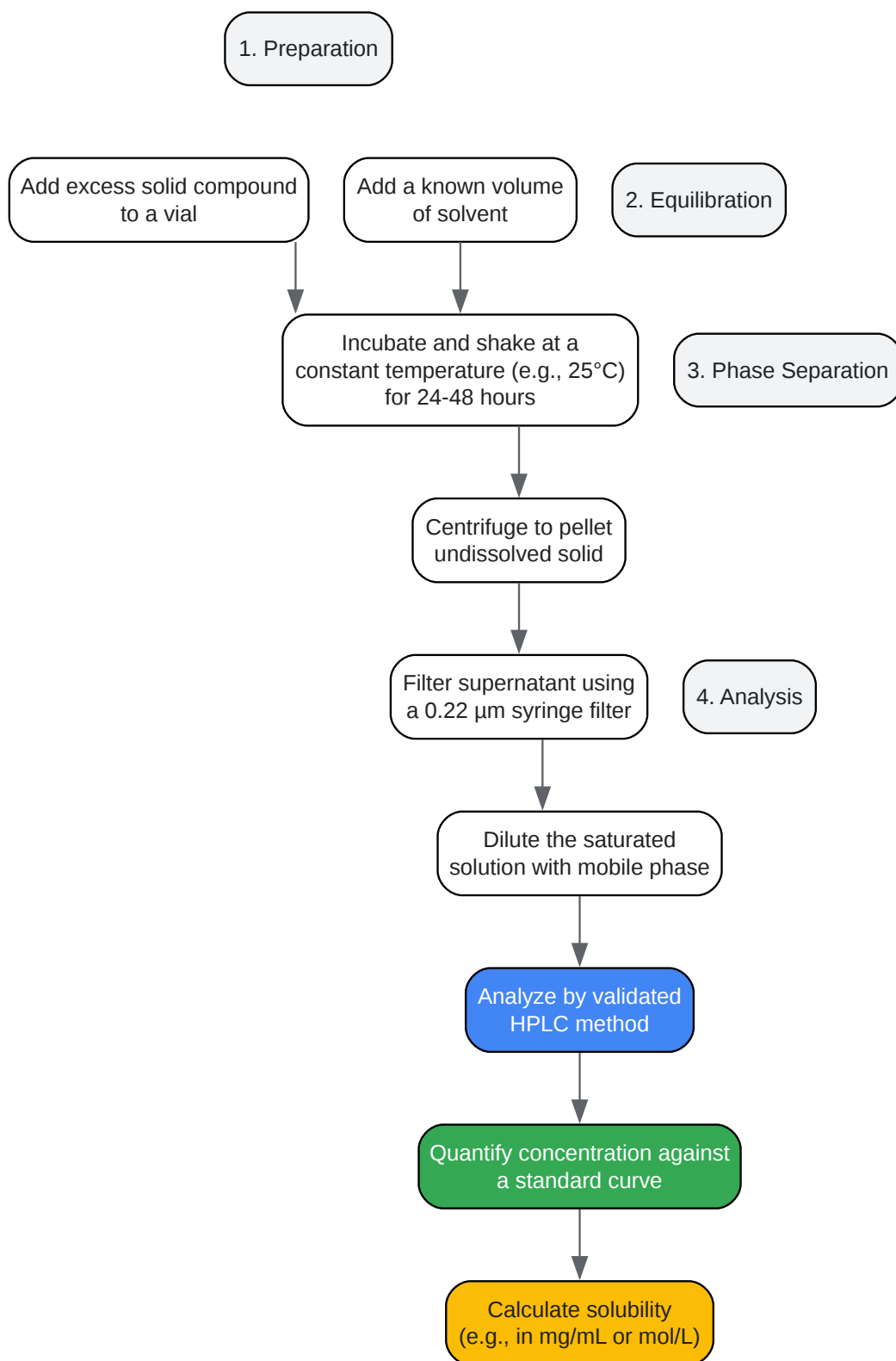
The gold standard for determining thermodynamic solubility is the shake-flask method. This protocol provides a detailed procedure for accurately measuring the solubility of **(5-Fluoropyridin-3-yl)methanol**.

4.1 Materials and Equipment

- **(5-Fluoropyridin-3-yl)methanol** (solid, high purity)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.01 mg)
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., $0.22\ \mu\text{m}$ PTFE or nylon)
- Calibrated volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

4.2 Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.



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